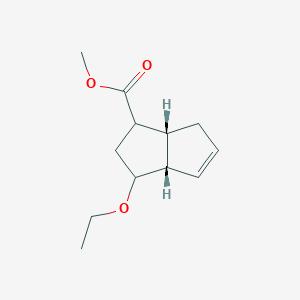
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) involves multiple steps, starting from simpler organic molecules. The process typically includes:
Cyclization reactions: These are used to form the pentalene core structure.
Hydrogenation: This is used to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can further hydrogenate the compound or reduce specific functional groups.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activity.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
192227-54-6 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-15-11-7-10(12(13)14-2)8-5-4-6-9(8)11/h4,6,8-11H,3,5,7H2,1-2H3/t8-,9+,10?,11?/m1/s1 |
Clé InChI |
QMPRNINYIILURW-MFQSTILNSA-N |
SMILES |
CCOC1CC(C2C1C=CC2)C(=O)OC |
SMILES isomérique |
CCOC1CC([C@H]2[C@@H]1C=CC2)C(=O)OC |
SMILES canonique |
CCOC1CC(C2C1C=CC2)C(=O)OC |
Synonymes |
1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















